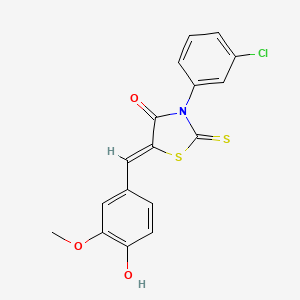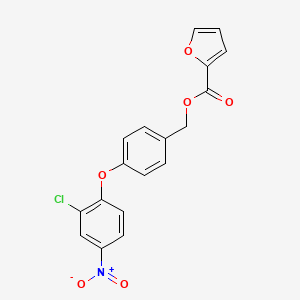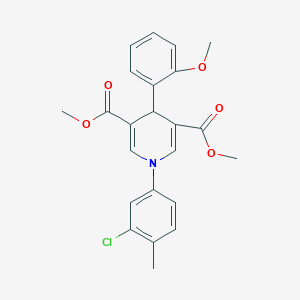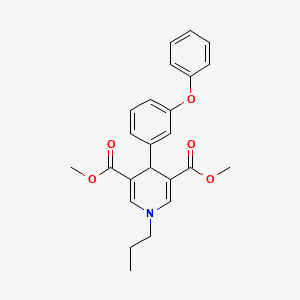
dimethyl 4-(4-biphenylyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate
Vue d'ensemble
Description
The compound is an organic compound containing a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), carboxylate groups (which are common in many biological molecules and drugs), and a biphenyl group (two connected benzene rings). These groups can confer various properties to the compound, such as the ability to participate in hydrogen bonding, aromatic stacking interactions, and various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the biphenyl and pyridine groups. The carboxylate groups might also allow for the formation of salts or coordination with metal ions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carboxylate groups could participate in esterification or amidation reactions. The biphenyl group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact structure, stereochemistry, and the conditions under which it’s studied. For example, the presence of the carboxylate groups could make the compound polar and potentially soluble in water, while the biphenyl group could contribute to its lipophilicity .Orientations Futures
The potential applications of this compound would depend on its properties and how it interacts with other substances. It could potentially be used in the development of new materials, as a building block in synthetic chemistry, or even in the development of new drugs, depending on its biological activity .
Propriétés
IUPAC Name |
dimethyl 4-(4-phenylphenyl)-1-propyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-4-14-25-15-20(23(26)28-2)22(21(16-25)24(27)29-3)19-12-10-18(11-13-19)17-8-6-5-7-9-17/h5-13,15-16,22H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBVAQRYOAQKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(benzylamino)-2-oxoethoxy]-N-(3-methylsulfanylphenyl)benzamide](/img/structure/B3513799.png)
![1-chloro-3-nitro-2-[4-(phenoxymethyl)phenoxy]benzene](/img/structure/B3513800.png)

![2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B3513827.png)
![2-({4-phenyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B3513845.png)
![2-[2-(4-bromophenyl)-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B3513851.png)

![2-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B3513869.png)

![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3513882.png)
![2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-methylacetamide](/img/structure/B3513886.png)

